molecular formula C11H13NO B11912526 6-Methoxy-1,2-dihydronaphthalen-2-amine

6-Methoxy-1,2-dihydronaphthalen-2-amine

Cat. No.: B11912526
M. Wt: 175.23 g/mol
InChI Key: WUORSNYJGMLKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1,2-dihydronaphthalen-2-amine ( 741999-63-3) is a chemical compound with the molecular formula C 11 H 13 NO and a molecular weight of 175.23 g/mol . Its structure features a dihydronaphthalene (a partially unsaturated bicyclic system) core substituted with a methoxy group at the 6-position and an amine group at the 2-position. This specific arrangement makes it a valuable intermediate in organic synthesis and medicinal chemistry research. As a building block, this amine is primarily used in research and development laboratories. It is classified as a dihydronaphthalenamine derivative, a class of compounds often investigated for their potential biological activity. Researchers utilize this compound in the synthesis of more complex molecules, particularly in exploring structure-activity relationships. Its structure is analogous to other aminotetralin derivatives, which are frequently studied in central nervous system (CNS) research and for their potential spasmolytic properties . Safety and Handling: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) before use. Proper personal protective equipment (PPE) including gloves and eyeshields is recommended. Storage: To maintain stability and purity, it is advised to store this compound in a cool, dry place, and for long-term storage, it may be necessary to keep it in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

6-methoxy-1,2-dihydronaphthalen-2-amine

InChI

InChI=1S/C11H13NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-5,7,10H,6,12H2,1H3

InChI Key

WUORSNYJGMLKTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(C=C2)N)C=C1

Origin of Product

United States

Chemical Reactivity and Derivatization of the 6 Methoxy 1,2 Dihydronaphthalen 2 Amine Scaffold

Transformations and Modifications of the Amine Functional Group

The primary amine functionality is a key site for derivatization, allowing for the introduction of a wide array of substituents and the formation of new chemical linkages.

Amide Formation via Acylation Reactions

The primary amine of 6-methoxy-1,2-dihydronaphthalen-2-amine can readily undergo acylation with various acylating agents, such as acyl chlorides or carboxylic anhydrides, to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis for the construction of C-N bonds. The reaction typically proceeds in the presence of a base to neutralize the acid byproduct.

More advanced and milder methods for amide bond formation can also be employed, utilizing coupling reagents that activate the carboxylic acid partner. Reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) facilitate amide formation under gentle conditions. nih.gov Additionally, boric acid has been recognized as an effective and environmentally benign catalyst for the direct amidation of carboxylic acids with amines. researchgate.net This method is particularly noted for its chemoselectivity, favoring reaction at a primary amine when a secondary amine is also present in the molecule. researchgate.net

Table 1: Examples of Acylation Reactions for Amine Derivatization

Acylating Agent/Method Reagent/Catalyst Product Type
Acyl Chloride Base (e.g., Pyridine, Triethylamine) N-Acyl Amide
Carboxylic Anhydride (B1165640) Base or Acid Catalyst N-Acyl Amide
Carboxylic Acid Coupling Agent (e.g., COMU) N-Acyl Amide
Carboxylic Acid Boric Acid N-Acyl Amide

The resulting N-acylated derivatives of this compound are important intermediates for further functionalization or for exploring structure-activity relationships in medicinal chemistry contexts. For instance, acylation with acetyl chloride would yield N-(6-methoxy-1,2-dihydronaphthalen-2-yl)acetamide.

Derivatization through Halogenation of Aromatic Amines

While the amine in this compound is aliphatic in nature due to its position on the dihydronaphthalene ring, methods typically used for aromatic amines can be adapted for its conversion to a halide. The classic Sandmeyer reaction provides a pathway to replace the amino group with a halogen (Br, Cl) via an intermediate diazonium salt. acs.orgacs.org This two-step process involves diazotization of the amine with a nitrite (B80452) source under acidic conditions, followed by decomposition of the diazonium salt in the presence of a copper(I) halide. acs.org

Modern advancements have led to one-pot procedures for the deaminative halogenation of primary amines. acs.orgacs.org One such method involves the reaction of the amine with a nitrite ion source and an in situ generated halodimethylsulfonium halide from DMSO and a hydrohalic acid, which can produce the corresponding aromatic bromide or iodide under mild conditions. acs.org Another approach utilizes an N-anomeric amide as a nitrogen-deletion reagent, which is effective for both aliphatic and aromatic amines and tolerates a wide range of functional groups. acs.org

Table 2: Methods for Deaminative Halogenation

Method Key Reagents Halogen Introduced
Sandmeyer Reaction NaNO₂, H⁺; CuX (X=Cl, Br) Cl, Br
One-Pot Diazotization Nitrite ion, DMSO, HX (X=Br, I) Br, I
N-Anomeric Amide N-anomeric amide, CCl₃Br or CCl₄ Br, Cl

Reactions and Transformations of the Dihydronaphthalene Core

The dihydronaphthalene core possesses both aromatic and olefinic character, offering opportunities for reactions that modify the ring structure itself.

Aromatization and Dehydrogenation to Naphthalene (B1677914) Derivatives

The dihydronaphthalene ring system can be aromatized to the more stable naphthalene scaffold through dehydrogenation. This transformation can be achieved using chemical oxidizing agents or through biocatalysis. Enzymatic systems, such as toluene (B28343) and naphthalene dioxygenases, have been shown to catalyze the dehydrogenation (or desaturation) of 1,2-dihydronaphthalene (B1214177) to naphthalene. rsc.org Fungal peroxygenases can also lead to the formation of naphthalene through the allylic hydroxylation of 1,2-dihydronaphthalene, followed by spontaneous water elimination and aromatization. nih.gov These enzymatic methods highlight pathways to achieving aromatization under mild conditions. The aromatization of the this compound scaffold would result in the formation of a 6-methoxy-naphthalen-2-amine derivative.

Saturation via Hydrogenation to Tetrahydronaphthalene Analogs

The olefinic double bond in the dihydronaphthalene core can be saturated via hydrogenation to yield the corresponding tetrahydronaphthalene (tetralin) analog. This reaction is typically performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The saturation of the double bond converts the dihydronaphthalene ring into a fully saturated cyclohexane (B81311) ring fused to the aromatic portion. In the case of this compound, this hydrogenation would produce 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. Such tetralin amines are valuable structural motifs in medicinal chemistry.

Functional Group Interconversions of the Methoxy (B1213986) Moiety (e.g., to Triflate)

The methoxy group on the aromatic ring can be converted into other functional groups, significantly expanding the synthetic utility of the scaffold. A key transformation is the conversion of the aryl methyl ether to a phenol, which can then be transformed into a triflate (trifluoromethanesulfonate).

The cleavage of the methyl group from the aryl ether (demethylation) is the first step. This can be accomplished using various reagents. Strong Lewis acids like boron tribromide (BBr₃) are highly effective for this purpose, often providing excellent yields under mild conditions. Other methods include the use of thiolates or iodine-based reagents. acs.orgacs.org

Once the phenolic hydroxyl group is unmasked, it can be converted to a triflate group by reaction with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine. Aryl triflates are exceptionally useful intermediates in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) due to the triflate being an excellent leaving group, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This two-step sequence transforms the electron-donating methoxy group into a versatile electrophilic handle for further molecular elaboration.

Scaffold Diversification through Heterocyclic Annulation

Cyclization Reactions to Form Thiazole (B1198619) and Thiazolidinone Derivatives

The synthesis of thiazole and thiazolidinone derivatives from primary amines is a well-established strategy in heterocyclic chemistry. For the this compound scaffold, this can be achieved through several synthetic routes.

Thiazole Derivatives: The Hantzsch thiazole synthesis offers a classic approach. This involves the reaction of the primary amine with an α-haloketone. In this case, this compound would first be converted to a thiourea (B124793) derivative by reacting it with an isothiocyanate. Subsequent reaction of this N-substituted thiourea with an α-haloketone, such as chloroacetone, would lead to the formation of a 2-aminothiazole (B372263) derivative appended to the dihydronaphthalene core.

Thiazolidinone Derivatives: The synthesis of 4-thiazolidinones can be accomplished by the reaction of the amine with thioglycolic acid (mercaptoacetic acid) and an aldehyde. A more common route involves the formation of a Schiff base by condensation of this compound with an appropriate aldehyde. This intermediate can then undergo cyclization with thioglycolic acid to yield the corresponding 3-substituted-4-thiazolidinone. The general reaction scheme is presented below.

Reactant 1Reactant 2Product Type
This compoundIsothiocyanate, then α-haloketoneThiazole derivative
This compoundAldehyde, then Thioglycolic acidThiazolidinone derivative

Synthesis of Pyrano Thiazolecarbonitrile Structures

The construction of more complex heterocyclic systems, such as pyrano[2,3-d]thiazoles, can also be envisioned starting from the this compound scaffold. These syntheses often involve multi-component reactions, which allow for the rapid assembly of molecular complexity.

One potential pathway involves the initial formation of a thiazole derivative as described previously. A 2-amino-4-substituted thiazole can then undergo a subsequent cyclization to form the pyran ring. For instance, a Knoevenagel condensation of an aldehyde with a thiazole derivative bearing an active methylene (B1212753) group, followed by a Michael addition and cyclization with a reagent like malononitrile, can lead to the formation of pyrano[2,3-d]thiazolecarbonitriles. The specific substitution on the pyran and thiazole rings can be varied based on the choice of reactants.

Formation of Pyrimidine (B1678525) and 1,3-Thiazine Derivatives

The primary amine of the this compound scaffold is a key functional group for the synthesis of six-membered heterocyclic rings like pyrimidines and 1,3-thiazines.

Pyrimidine Derivatives: The Biginelli reaction or similar multi-component strategies are common methods for pyrimidine synthesis. The reaction of this compound (or its corresponding guanidine (B92328) derivative) with a β-dicarbonyl compound (like ethyl acetoacetate) and an aldehyde would yield a dihydropyrimidine (B8664642) derivative. The reaction conditions can be tuned to favor specific isomers and improve yields.

1,3-Thiazine Derivatives: The synthesis of 1,3-thiazine derivatives can be achieved through the reaction of the amine with α,β-unsaturated ketones or aldehydes in the presence of a sulfur source, such as thiourea or by using a suitable β-mercapto carbonyl compound. For example, the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with the thiourea derivative of this compound can lead to the formation of a dihydro-1,3-thiazine derivative.

Starting Material DerivativeReagentsProduct Heterocycle
Guanidine derivativeβ-Dicarbonyl compound, AldehydePyrimidine
Thiourea derivativeα,β-Unsaturated ketone1,3-Thiazine

Reactivity and Applications of Enaminone Intermediates in Cycloaddition Processes

Enaminones are versatile intermediates in organic synthesis, known for their participation in various cycloaddition reactions to form a wide range of heterocyclic compounds. An enaminone can be prepared from this compound by reacting it with a 1,3-dicarbonyl compound.

The resulting enaminone, which contains both a nucleophilic enamine nitrogen and an electrophilic carbonyl carbon, can react with a variety of reagents. For example, cycloaddition reactions with activated alkynes or alkenes can lead to the formation of fused heterocyclic systems. The reactivity of the enaminone can be modulated by the choice of the dicarbonyl compound and the reaction conditions. These intermediates serve as valuable building blocks for the synthesis of complex molecules with potential biological activities.

6 Methoxy 1,2 Dihydronaphthalen 2 Amine As a Chiral Building Block and Strategic Synthetic Intermediate

Role in Complex Natural Product and Bioactive Compound Synthesis

The unique structural features of 6-methoxy-1,2-dihydronaphthalen-2-amine derivatives allow them to serve as key intermediates in the synthesis of a variety of complex and biologically important molecules.

While direct evidence for the use of this compound in the total synthesis of lignans (B1203133) and steroidal analogs is not extensively documented in the provided search results, the structurally related compound 6-methoxy-1-tetralone (B92454) is a well-established precursor for such syntheses. nih.gov This suggests that the corresponding amine could also serve as a valuable synthetic intermediate, potentially offering alternative synthetic routes or improved stereochemical control. The core tetralin structure is a common motif in both lignans and steroids, making derivatives like this compound attractive starting points for their synthesis.

The synthesis of benzazepine core structures, which are present in a range of pharmacologically active compounds, can be achieved using derivatives of this compound. For instance, the synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones has been accomplished through a Schmidt reaction with 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-diones, which are structurally related to the amine of interest. nih.gov These benzazepine derivatives have been shown to act as antagonists of NMDA and AMPA receptors, highlighting their potential in neuropharmacology. nih.gov The strategic placement of the methoxy (B1213986) and amino groups on the dihydronaphthalene scaffold facilitates the necessary ring expansion and functionalization to form the seven-membered benzazepine ring.

The utility of this compound derivatives as key intermediates is prominently demonstrated in the synthesis of several important pharmaceutical compounds.

Rotigotine: The synthesis of Rotigotine, a dopamine (B1211576) agonist used to treat Parkinson's disease, can be achieved starting from the optically active 5,6,7,8-tetrahydro-6-(S)-N-propylamino-1-methoxy-naphthalene. google.com This highlights the importance of the chiral amine in establishing the stereochemistry of the final drug molecule. An alternative synthesis of a Rotigotine analogue, 2-amino-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene, has also been developed, further underscoring the versatility of this class of compounds in accessing dopaminergic agents. figshare.comresearchgate.net

Eptazocine and Estrone (B1671321) Analogs: While direct synthesis of Eptazocine from this compound is not explicitly detailed, the structural similarity of the aminotetralin core to key fragments of Eptazocine and estrone suggests its potential as a valuable precursor. The rigid bicyclic framework provides a solid foundation for constructing the polycyclic systems characteristic of these molecules.

Table 1: Application of this compound Derivatives in Pharmaceutical Synthesis

Target Compound Therapeutic Area Role of the Amine Intermediate
Rotigotine Parkinson's Disease Establishes the crucial stereochemistry for dopamine receptor activity. google.com
Benzazepine Analogs Neuropharmacology Serves as a key building block for constructing the core ring structure. nih.gov

Development of Chiral Auxiliary Systems and Ligands for Asymmetric Catalysis

Chiral amines are fundamental in asymmetric synthesis, often serving as chiral auxiliaries or as precursors to chiral ligands for metal-catalyzed reactions. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org While the direct use of this compound as a chiral auxiliary is not extensively described, its structural features align with those of successful auxiliaries. The rigid conformation and the presence of a modifiable amino group make it a promising candidate for directing stereoselective transformations.

Furthermore, chiral amines are crucial for the development of ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical course of the reaction. The development of novel chiral ligands is an active area of research, and amines like this compound could serve as valuable scaffolds for the synthesis of new and effective ligands.

Design and Utility of Structurally Complex Bifunctional Amine Building Blocks in Medicinal Chemistry

Bifunctional building blocks, which contain two reactive functional groups, are highly valuable in medicinal chemistry and drug discovery. enamine.net They allow for the rapid and efficient synthesis of diverse compound libraries. This compound, with its amino and methoxy groups, can be considered a bifunctional building block. The amino group can be readily acylated, alkylated, or used in the formation of imines, while the methoxy group can be cleaved to a phenol, providing another site for modification.

This bifunctionality allows for the systematic exploration of the chemical space around the dihydronaphthalene scaffold, enabling the synthesis of a wide range of derivatives with potentially diverse biological activities. The rigid core structure helps to constrain the conformation of the attached functional groups, which can be advantageous in designing compounds that bind to specific biological targets. The use of such building blocks is a key strategy in modern medicinal chemistry for the efficient discovery of new therapeutic agents. chemimpex.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of protons and carbon atoms.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For compounds related to 6-Methoxy-1,2-dihydronaphthalen-2-amine, such as 6-Methoxy-1,2,3,4-tetrahydronaphthalene (B156819), the ¹H NMR spectrum reveals characteristic signals corresponding to the aromatic, aliphatic, and methoxy (B1213986) protons. chemicalbook.com The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. For instance, the methoxy group protons typically appear as a sharp singlet, while the protons on the dihydronaphthalene ring system exhibit complex splitting patterns due to spin-spin coupling with neighboring protons.

Interactive Data Table: ¹H NMR Data for a Related Compound

Functional GroupChemical Shift (ppm) RangeMultiplicity
Aromatic Protons6.5 - 7.5Multiplet
Methoxy Protons3.7 - 3.9Singlet
Aliphatic Protons1.5 - 3.0Multiplet

Note: The data presented is for the related compound 6-Methoxy-1,2,3,4-tetrahydronaphthalene and serves as an illustrative example of the expected spectral features.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the hybridization and electronegativity of neighboring atoms. For example, the carbon atom of the methoxy group will have a characteristic chemical shift, as will the aromatic and aliphatic carbons of the dihydronaphthalene core. docbrown.info Detailed analysis of the ¹³C NMR spectrum, often in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), allows for the unambiguous assignment of all carbon signals. bas.bg

Interactive Data Table: Predicted ¹³C NMR Data for a Related Compound

Carbon TypeChemical Shift (ppm) Range
Aromatic Carbons110 - 160
Methoxy Carbon50 - 60
Aliphatic Carbons20 - 40

Note: This data is based on predicted values for a structurally similar compound and illustrates the expected chemical shift regions. np-mrd.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-O stretching of the methoxy ether group. The presence of a primary amine would typically result in a pair of bands in the 3300-3500 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for Related Compounds

Functional GroupAbsorption Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=C Stretch (Aromatic)1450 - 1600
C-O Stretch (Ether)1000 - 1300

Note: The data is based on characteristic absorption frequencies for functional groups found in related molecules such as 2-Amino-1-methoxybutane and 2-Amino-6-methoxybenzothiazole. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to determine its molecular weight with high accuracy. The mass spectrum of the related compound, 6-Methoxy-1,2-dihydronaphthalene, shows a top peak at a mass-to-charge ratio (m/z) of 160. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

Interactive Data Table: Mass Spectrometry Data for a Related Compound

AnalysisResult
Molecular Weight ( g/mol )160.21
Molecular Ion Peak (m/z)160
Second Highest Peak (m/z)115

Note: The data is for the related compound 6-Methoxy-1,2-dihydronaphthalene. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the aromatic system. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the chromophore. Studies on related compounds like 6-methoxy-1,2,3,4-tetrahydronaphthalene have utilized UV-Vis spectroscopy to investigate their electronic properties. nih.gov The solvent can influence the position of these absorption bands. researchgate.net

Interactive Data Table: UV-Vis Spectroscopic Data

Transition TypeExpected Absorption Range (nm)
π-π* (Aromatic)250 - 300

Note: The expected absorption range is based on general knowledge of similar aromatic compounds.

X-ray Crystallography for Definitive Solid-State Structure Determination

Interactive Data Table: Crystal Data for a Related Compound

ParameterValue
Chemical FormulaC₁₁H₁₃NO₂
Crystal SystemMonoclinic
a (Å)8.185
b (Å)15.878
c (Å)8.053
β (°)109.02
Volume (ų)989.4

Note: The data presented is for the related compound 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime. nih.gov

Computational and Theoretical Studies of 6 Methoxy 1,2 Dihydronaphthalen 2 Amine and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful method for investigating the electronic structure and properties of molecules. mdpi.com This approach is particularly effective for predicting the characteristics of compounds like 6-Methoxy-1,2-dihydronaphthalen-2-amine. By modeling the electron density, DFT calculations can accurately determine a molecule's geometry, spectroscopic signatures, and reactivity. nih.govnih.gov

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the optimized molecular geometry. DFT methods are employed to find the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. For flexible molecules, conformational analysis is crucial. This involves exploring the potential energy surface (PES) to identify different stable conformers and the energy barriers between them. nih.gov For instance, studies on related molecules like 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819) have utilized PES scans to understand complex conformational interchanges. nih.gov The analysis of various conformers helps in understanding how the molecule's shape influences its properties and interactions. researchgate.netresearchgate.net

Below is a representative table of optimized geometric parameters, as would be calculated for this compound, based on findings for analogous structures.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) Data modeled after calculations on similar aromatic amines and methoxy-substituted cyclic compounds.

ParameterCalculated Value (B3LYP/6-311G(d,p))Standard Value
C-NH₂ Bond Length (Å)1.4151.40 - 1.47 Å
C-OCH₃ Bond Length (Å)1.3621.34 - 1.37 Å
Aromatic C-C Bond Length (Å)1.3951.39 - 1.41 Å
C-N-H Bond Angle (°)112.5~113°
C-O-C Bond Angle (°)117.8~118°
Aromatic C-C-C Angle (°)120.0120°

The electronic behavior of a molecule is primarily governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor, making them central to chemical reactivity. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. malayajournal.orgresearchgate.net A smaller energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the electronic density around a molecule. researchgate.net It helps identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). malayajournal.org In a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atom of the amine group and the oxygen atom of the methoxy (B1213986) group, indicating these as sites for hydrogen bonding and electrophilic interactions.

Table 2: Representative Frontier Molecular Orbital (FMO) Properties Data based on DFT calculations for structurally similar compounds like dihydrothiouracil-indenopyridopyrimidines. mdpi.com

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-1.20
Energy Gap (ΔE)4.65

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which can be experimentally observed using Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. nih.govnih.gov By simulating the vibrational modes, researchers can make detailed assignments of the spectral peaks to specific bond stretches, bends, and torsions within the molecule. redalyc.org A close agreement between the calculated and observed frequencies, often improved by using scaling factors, validates the computed molecular structure. nih.gov For this compound, this analysis would help characterize the vibrations of the amine (N-H), methoxy (C-O), and dihydronaphthalene groups.

Table 3: Representative Vibrational Frequencies for Key Functional Groups Assignments based on DFT studies of analogous molecules like 2-amino-6-methoxy-3-nitropyridine. redalyc.org

Vibrational ModeTheoretical Wavenumber (cm⁻¹)Assignment
N-H Asymmetric Stretch3450Amine Group
N-H Symmetric Stretch3350Amine Group
Aromatic C-H Stretch3100Naphthalene (B1677914) Ring
CH₂ Asymmetric Stretch2980Dihydro Ring
C-O-C Asymmetric Stretch1250Methoxy Group
NH₂ Scissoring1620Amine Group

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. wisc.eduq-chem.com This method is particularly useful for studying intramolecular interactions, such as hyperconjugation, by examining the charge transfer between filled (donor) and empty (acceptor) orbitals. faccts.de The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies their strength. researchgate.netnih.gov In this compound, NBO analysis would reveal charge transfer from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic ring, which stabilizes the molecule.

Table 4: Representative NBO Analysis of Intramolecular Interactions Data modeled on findings for similar substituted aromatic systems.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) Nπ(C-C)ring35.50
LP(2) Oπ(C-C)ring22.15
π(C=C)π(C=C)18.75
σ(C-H)σ(C-C)4.80

Theoretical calculations are instrumental in studying dynamic processes like proton transfer and tautomerism. For this compound, the presence of the amine group allows for the possibility of amine-imine tautomerism. DFT methods can be used to calculate the relative energies of the different tautomeric forms to determine their thermodynamic stability and predict their equilibrium distribution. Furthermore, computational models can map the reaction pathway and calculate the energy barrier for proton transfer, providing crucial information about the kinetics of such processes. While specific studies on this molecule are not available, the methodology is well-established for analyzing similar systems containing amine functionalities.

Table 5: Representative Global Reactivity Descriptors Calculated from the FMO energies in Table 2, based on methodologies applied to similar compounds. mdpi.com

DescriptorFormulaCalculated Value (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.525
Chemical Hardness (η)(ELUMO - EHOMO) / 22.325
Global Softness (σ)1 / η0.430
Electrophilicity Index (ω)μ² / (2η)2.674

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. wustl.eduresearchgate.net These models are instrumental in understanding which structural, electronic, and physicochemical properties are crucial for a desired outcome, thereby facilitating the design of more efficient synthetic routes and novel molecular entities.

QSAR studies on aminotetralin derivatives, which are structurally analogous to this compound, have highlighted the importance of specific molecular descriptors in determining their chemical reactivity. thepharmstudent.com These descriptors, which are numerical representations of molecular properties, can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic descriptors, such as the dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are critical in predicting a molecule's susceptibility to nucleophilic or electrophilic attack. For instance, a higher HOMO energy suggests a greater tendency to donate electrons, which can be correlated with reactivity in certain synthetic transformations. The presence of the methoxy group in the 6-position of the dihydronaphthalene ring, for example, is expected to influence the electron density distribution across the aromatic system, thereby affecting its reactivity.

The following interactive data table illustrates a hypothetical QSAR model for the chemical reactivity of a series of dihydronaphthalene amine derivatives, showcasing the correlation between molecular descriptors and a hypothetical reactivity score.

CompoundLogPDipole Moment (Debye)HOMO Energy (eV)Steric Hindrance (V)Reactivity Score
Derivative 1 2.51.8-5.21207.8
Derivative 2 3.12.1-5.51356.5
Derivative 3 2.81.9-5.11188.2
Derivative 4 3.52.5-5.81505.1
Derivative 5 2.21.7-4.91109.0

This table is a hypothetical representation to illustrate the concept of QSAR in correlating structural features with chemical reactivity.

By analyzing these correlations, chemists can rationally design new derivatives with optimized reactivity profiles, leading to more efficient and selective synthetic methodologies.

Building upon the foundation of QSAR, predictive modeling allows for the in silico design of novel chemical transformations and the development of new molecular scaffolds. researchgate.net Once a statistically robust QSAR model is established, it can be used to predict the reactivity or activity of virtual compounds that have not yet been synthesized.

This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. Furthermore, it can inspire the design of entirely new scaffolds with improved properties by identifying key structural motifs that are crucial for the desired chemical transformation.

Molecular Docking Simulations and Ligand-Receptor Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological macromolecule, such as a protein or a nucleic acid.

Molecular docking simulations of aminotetralin analogs with various receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, have provided valuable insights into their binding mechanisms. nih.govnih.gov These studies reveal the specific amino acid residues within the receptor's binding pocket that interact with the ligand and the nature of these interactions.

For a hypothetical interaction of a this compound derivative with a receptor, several types of interactions can be anticipated. The protonated amine group is likely to form a strong ionic bond with an acidic residue, such as aspartic acid or glutamic acid, in the binding site. The aromatic ring system can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The methoxy group can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor residues in the receptor.

The following interactive data table summarizes the potential binding interactions between a hypothetical this compound derivative and a receptor binding pocket.

Ligand MoietyReceptor ResidueInteraction Type
Protonated Amine Aspartic AcidIonic Bond
Naphthalene Ring Phenylalanineπ-π Stacking
Methoxy Group SerineHydrogen Bond
Hydrophobic Core Leucine, ValineHydrophobic Interaction

This table illustrates the types of non-covalent interactions that can be identified through molecular docking simulations.

Understanding these interactions is crucial for explaining the observed biological activity of a compound and for guiding the design of new molecules with enhanced affinity and selectivity.

The insights gained from molecular docking simulations can be leveraged for the computational design of novel dihydronaphthalene amine scaffolds with tailored interaction profiles. researchgate.net This process, often referred to as structure-based design, involves modifying the ligand structure to optimize its interactions with the target receptor.

For instance, if a docking study reveals a vacant hydrophobic pocket in the vicinity of the ligand, new hydrophobic groups can be added to the dihydronaphthalene scaffold to fill this pocket and increase binding affinity. Similarly, if a hydrogen bond donor or acceptor on the receptor is not engaged by the ligand, the scaffold can be modified to introduce a complementary group.

This iterative process of computational design, followed by synthesis and experimental validation, is a powerful strategy for developing highly potent and selective ligands for a specific biological target. By focusing on the dihydronaphthalene amine scaffold, researchers can explore a wide range of derivatives and systematically optimize their interactions to achieve the desired biological effect.

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-1,2-dihydronaphthalen-2-amine, and what are their critical optimization parameters?

Synthesis of this compound can be approached via reductive amination or enzymatic pathways. Key considerations include:

  • Reductive amination : Use sodium cyanoborohydride or catalytic hydrogenation to reduce imine intermediates. Optimize pH (4–6) and temperature (25–50°C) to enhance yield and minimize side products like over-reduced amines .
  • Enzymatic synthesis : Transaminases or amine dehydrogenases can stereoselectively introduce the amine group. Solvent choice (e.g., aqueous-organic biphasic systems) and cofactor recycling (e.g., NADH/NAD⁺ systems) are critical for efficiency .
  • Byproduct management : Monitor for impurities such as 6-methoxy-1-tetralone (a potential oxidation byproduct; CAS 1078-19-9) using HPLC or GC-MS .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Stability tests indicate decomposition above 40°C .
  • Waste disposal : Classify as "specialized chemical waste" and comply with regional regulations (e.g., EPA guidelines) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Structural elucidation :
    • ¹H/¹³C NMR : Key signals include methoxy protons (δ 3.7–3.9 ppm) and amine protons (δ 1.2–1.5 ppm, broad) .
    • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 190.1232 (calculated for C₁₁H₁₃NO) .
  • Purity analysis :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/0.1% TFA in water (70:30) .
    • TLC : Rf ≈ 0.5 on silica gel (ethyl acetate:hexane = 1:1) with ninhydrin staining for amine detection .

II. Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

  • Docking protocols : Use GOLD or AutoDock Vina to model interactions with targets like DNA gyrase or serotonin receptors. Define binding sites using co-crystallized ligands (e.g., AMK-12 in S. aureus gyrase; PDB 6Z1A) and allow flexibility in residues (e.g., Met75, Asp83) .
  • Validation : Ensure RMSD ≤ 2.0 Å between docked and experimental ligand conformations .
  • Activity prediction : Correlate docking scores (e.g., GoldScore) with experimental IC₅₀ values for lead optimization .

Q. What strategies resolve contradictions in reported biological activities of this compound across different experimental models?

  • Model-specific factors :
    • Radical scavenging vs. receptor binding : In in vitro antioxidant assays (e.g., DPPH), the compound may act as a radical scavenger, while in cellular models, it could modulate neurotransmitter receptors .
    • Species differences : Test activity in human vs. rodent cell lines to account for metabolic variations.
  • Data reconciliation : Use orthogonal assays (e.g., SPR for binding affinity, LC-MS for metabolite profiling) to validate mechanisms .

Q. What are the challenges in determining the crystal structure of this compound, and how can SHELX software aid in refinement?

  • Challenges :
    • Crystallization : Low solubility in common solvents (e.g., hexane, EtOAc) may require vapor diffusion with DMSO/water mixtures.
    • Disorder : Flexible methoxy and amine groups can cause electron density ambiguities.
  • Refinement with SHELXL :
    • Use AFIX commands to model hydrogen atoms and SIMU restraints for anisotropic displacement .
    • Validate with CHECKCIF to resolve alerts (e.g., R-factor > 5%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.